![molecular formula C12H11N3O3S B5817335 N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide, commonly known as PSOP, is a chemical compound that has gained significant attention in the field of scientific research. PSOP is a potent inhibitor of the enzyme protein phosphatase 2A (PP2A), which is involved in various cellular processes, including cell division, differentiation, and apoptosis.
Mécanisme D'action
PSOP acts as a potent inhibitor of N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide, which is a serine/threonine phosphatase that regulates various cellular processes, including cell cycle progression, DNA damage response, and apoptosis. N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide is a heterotrimeric enzyme complex consisting of a catalytic subunit, a scaffold subunit, and a regulatory subunit. PSOP binds to the regulatory subunit of N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide and prevents the formation of the active holoenzyme, leading to the inhibition of N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide activity. This results in the dysregulation of various signaling pathways involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
PSOP has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, PSOP induces cell death by activating the apoptotic pathway and inhibiting cell proliferation and migration. In animal models of neurodegenerative diseases, PSOP reduces oxidative stress and inflammation and improves cognitive function. Additionally, PSOP has been found to inhibit the replication of various viruses by disrupting the viral life cycle.
Avantages Et Limitations Des Expériences En Laboratoire
PSOP has several advantages for lab experiments, including its high potency and specificity for N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide inhibition, its ease of synthesis, and its broad range of potential therapeutic applications. However, PSOP also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity at high concentrations, and the lack of in vivo studies in humans.
Orientations Futures
There are several future directions for PSOP research, including the development of more potent and selective N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide inhibitors, the investigation of PSOP's potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases, and the evaluation of PSOP's safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying PSOP's effects on N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide and its downstream signaling pathways.
Méthodes De Synthèse
PSOP can be synthesized using a simple one-pot reaction involving the reaction of 3-pyridinecarboximidamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to obtain the final product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
PSOP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide has been shown to play a critical role in the development and progression of cancer by regulating various signaling pathways involved in cell proliferation and survival. PSOP has been found to induce cell death in various cancer cell lines by inhibiting N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide activity and activating the apoptotic pathway. PSOP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PSOP has been found to inhibit the replication of various viruses, including HIV, hepatitis C, and Zika virus, by disrupting the viral life cycle.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c13-12(10-5-4-8-14-9-10)15-18-19(16,17)11-6-2-1-3-7-11/h1-9H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBFWVSIECDJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)
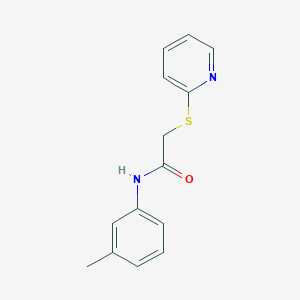
![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)
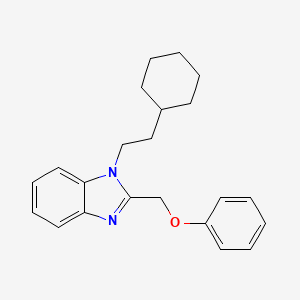
![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)
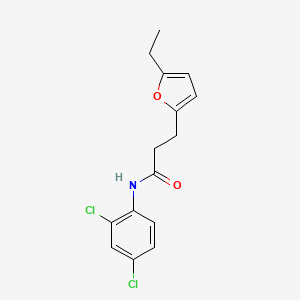
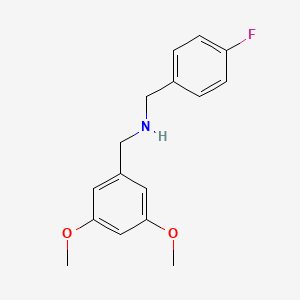
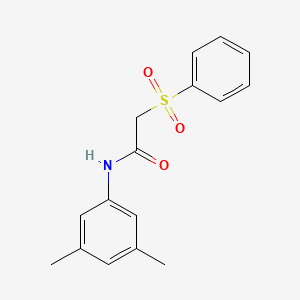
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5817325.png)
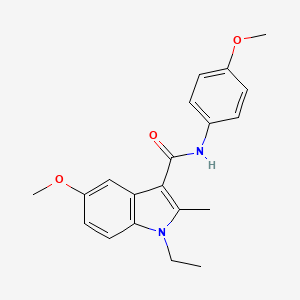
![1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)
![N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)